

Spectroscopic Profile of Pure Ligstroside: A Technical Guide

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Compound of Interest

Compound Name: *Ligstroside*

Cat. No.: B1675382

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Disclaimer: A complete, experimentally verified spectroscopic dataset for pure, isolated **ligstroside** is not readily available in the published literature. The following data has been compiled from spectral information of close derivatives, such as its aglycone, and from established spectroscopic principles for the functional groups present in the molecule. This guide is intended to provide a comprehensive theoretical and practical framework for researchers, scientists, and drug development professionals working with this compound.

Introduction to Ligstroside

Ligstroside is a prominent secoiridoid glycoside found in various parts of the olive tree (*Olea europaea*), particularly in the leaves and fruit. As a precursor to several biologically active compounds, including oleocanthal, it is of significant interest in the fields of pharmacology and natural product chemistry. Its structure comprises a tyrosol-derived moiety linked to an elenolic acid glucoside. A thorough understanding of its spectroscopic properties is crucial for its identification, quantification, and characterization in various matrices.

Spectroscopic Data of Ligstroside

The following tables summarize the key spectroscopic data for **ligstroside**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise, experimentally verified ^1H and ^{13}C NMR data for pure **ligstroside** is not available in the cited literature. The following tables provide expected chemical shift ranges based on the

analysis of **ligstroside** derivatives and related compounds.

Table 1: Predicted ¹H NMR Chemical Shifts for **Ligstroside**

Proton Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Notes
H-1	~5.90	d	Olefinic proton
H-3	~7.50	s	Aldehydic proton
H-7	~5.20	q	Olefinic proton
H-8	~1.65	d	Methyl protons
H-1' (Glucosyl)	~4.70	d	Anomeric proton
H-2', H-3', H-4', H-5' (Glucosyl)	3.20 - 3.90	m	Sugar protons
H-6' (Glucosyl)	3.60 - 3.80	m	Sugar protons
H-2" (Tyrosol)	~6.70	d	Aromatic proton
H-3" (Tyrosol)	~7.05	d	Aromatic proton
H-5" (Tyrosol)	~7.05	d	Aromatic proton
H-6" (Tyrosol)	~6.70	d	Aromatic proton
H-7" (Tyrosol)	~2.80	t	Methylene protons
H-8" (Tyrosol)	~4.20	t	Methylene protons
OCH ₃	~3.70	s	Methyl ester protons

Table 2: Predicted ¹³C NMR Chemical Shifts for **Ligstroside**

Carbon Assignment	Predicted Chemical Shift (ppm)
C-1	~154
C-3	~108
C-4	~130
C-5	~123
C-6	~31
C-7	~145
C-8	~13
C-9	~95
C-10	~40
C-11	~172
OCH ₃	~51
C-1' (Glucosyl)	~100
C-2', C-3', C-4', C-5' (Glucosyl)	70 - 78
C-6' (Glucosyl)	~62
C-1" (Tyrosol)	~130
C-2", C-6" (Tyrosol)	~130
C-3", C-5" (Tyrosol)	~116
C-4" (Tyrosol)	~156
C-7" (Tyrosol)	~35
C-8" (Tyrosol)	~65

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV spectrum of a **ligstroside** derivative exhibits characteristic absorption maxima.^[1] The spectrum of pure **ligstroside** is expected to be very similar due to the presence of the same

chromophores.

Table 3: UV-Vis Absorption Data for a **Ligstroside** Derivative

Solvent	λ_{max} (nm)
Methanol	~225, 280

Infrared (IR) Spectroscopy

Specific IR absorption data for pure **ligstroside** is not available. However, based on its functional groups, the following characteristic absorption bands are expected.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Table 4: Predicted IR Absorption Bands for **Ligstroside**

Functional Group	Vibrational Mode	Expected Absorption Range (cm^{-1})
O-H (Phenolic & Glucosyl)	Stretching	3500 - 3200 (broad)
C-H (Aromatic)	Stretching	3100 - 3000
C-H (Aliphatic)	Stretching	3000 - 2850
C=O (Ester)	Stretching	1750 - 1735
C=O (Aldehyde)	Stretching	1740 - 1720
C=C (Alkene & Aromatic)	Stretching	1680 - 1600
C-O (Ester, Ether, Alcohol)	Stretching	1300 - 1000

Mass Spectrometry (MS)

The mass spectrum of **ligstroside** provides information about its molecular weight and fragmentation pattern, which is crucial for its structural confirmation.

Table 5: Mass Spectrometry Data for **Ligstroside**

Ion	m/z (Mass-to-Charge Ratio)	Notes
$[M+H]^+$	525.1966	Protonated molecular ion
$[M+Na]^+$	547.1785	Sodium adduct
$[M-C_6H_{11}O_5]^+$	363.1387	Loss of the glucose moiety
$[M-C_8H_8O_2-C_6H_{11}O_5]^+$	227.0652	Loss of tyrosol and glucose moieties

Experimental Protocols

The following is a synthesized protocol for the isolation and purification of **ligstroside** from olive leaves, based on established methodologies for secoiridoid extraction.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Extraction

- Sample Preparation: Fresh olive leaves are washed, air-dried in the shade, and then ground into a fine powder.
- Solvent Extraction: The powdered leaves are macerated with 80% methanol at room temperature for 24 hours. The process is repeated three times to ensure exhaustive extraction.
- Filtration and Concentration: The combined methanolic extracts are filtered, and the solvent is removed under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain a crude extract.

Solvent Partitioning

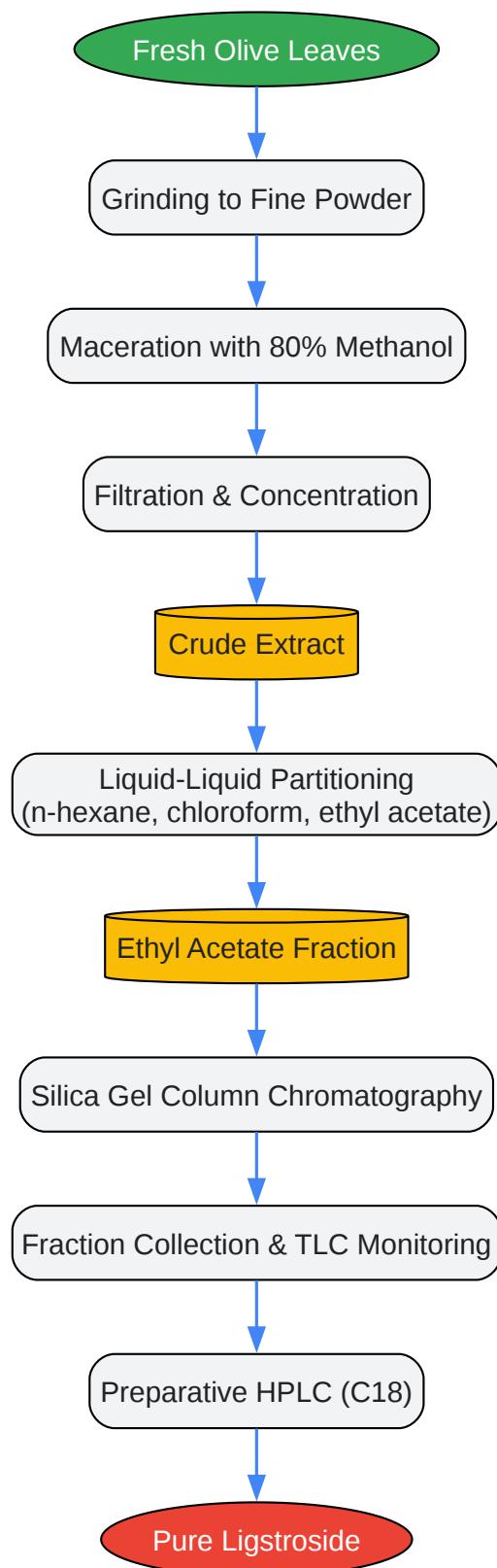
- Liquid-Liquid Extraction: The crude extract is dissolved in water and subjected to sequential liquid-liquid partitioning with n-hexane, chloroform, and ethyl acetate.
- Fraction Collection: The ethyl acetate fraction, which is typically enriched with secoiridoids like **ligstroside**, is collected.
- Solvent Evaporation: The ethyl acetate is evaporated under reduced pressure to yield a semi-purified extract.

Chromatographic Purification

- Column Chromatography: The semi-purified extract is subjected to column chromatography on silica gel.
- Elution Gradient: The column is eluted with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.
- Fraction Monitoring: Fractions are collected and monitored by thin-layer chromatography (TLC) using a chloroform:methanol (9:1 v/v) solvent system and visualized under UV light (254 nm).
- Final Purification: Fractions containing **ligstroside** are pooled, concentrated, and further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a water:acetonitrile gradient to yield pure **ligstroside**.

Visualizations

Experimental Workflow for Ligstroside Isolation



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Caption: Workflow for the isolation and purification of **ligstroside**.

Proposed Mass Spectral Fragmentation of Ligstroside

Loss of Tyrosol
(-C₈H₁₀O₂)

Loss of Glucose
(-C₆H₁₂O₆)

Ligstroside
[M+H]⁺
m/z 525

-162 Da

Aglycone
m/z 363

-136 Da

Elenolic Acid Derivative
m/z 227

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Caption: Proposed fragmentation pathway of protonated **ligstroside**.

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